molecular formula C14H18NO3S+ B1230575 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

Cat. No. B1230575
M. Wt: 280.36 g/mol
InChI Key: KXQUCGNMIIJFLD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,7-dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid is a member of quinolines.

Scientific Research Applications

1. Synthesis of Quinoline Compounds

A study by Shirini et al. (2014) demonstrated the use of a novel Brønsted acidic ionic liquid in the synthesis of quinoline polycyclic compounds. This process involved the condensation of 2-aminoaryl ketones and β-ketoesters/ketones, highlighting the potential use of similar compounds in organic synthesis and catalysis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).

2. Structural Studies in Crystallography

Research by Smith et al. (2007) on the structure of 2-Carboxyquinolinium–2,4,6-trinitrobenzenesulfonate–quinolinium-2-carboxylate has implications for understanding the molecular and crystal structures of quinoline derivatives, which is essential for the development of new materials and drugs (Smith, Wermuth, & White, 2007).

3. Mass Spectrometry Analysis

A study by Weisz et al. (2001) used mass spectrometry to analyze isomeric quinolines, demonstrating the role of compounds like 3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid in facilitating the structural elucidation of complex organic molecules (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).

4. Catalysis in Organic Synthesis

Kiasat et al. (2013) explored the use of poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate as a catalyst for the preparation of substituted quinolines. This showcases the potential of similar sulfonic acid compounds in catalyzing organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).

5. Antimicrobial Activity

Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. This research highlights the potential of quinolinium-based compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

properties

Product Name

3-(4,7-Dimethyl-1-quinolin-1-iumyl)-1-propanesulfonic acid

Molecular Formula

C14H18NO3S+

Molecular Weight

280.36 g/mol

IUPAC Name

3-(4,7-dimethylquinolin-1-ium-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C14H17NO3S/c1-11-4-5-13-12(2)6-8-15(14(13)10-11)7-3-9-19(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3/p+1

InChI Key

KXQUCGNMIIJFLD-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=[N+](C=CC(=C2C=C1)C)CCCS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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